molecular formula C10H8FNO2 B11906003 2-(2-fluoro-1H-indol-3-yl)acetic acid CAS No. 191674-75-6

2-(2-fluoro-1H-indol-3-yl)acetic acid

Cat. No.: B11906003
CAS No.: 191674-75-6
M. Wt: 193.17 g/mol
InChI Key: ZGAQGSGLNOOEEL-UHFFFAOYSA-N
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Description

2-(2-fluoro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a fluoro group to the indole ring enhances its biological activity and stability, making this compound a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 2-(2-fluoro-1H-indol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, hypophosphorous acid (H3PO2) as a reducing agent, and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the indole derivative, which can be further modified to introduce the fluoro group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

2-(2-fluoro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can introduce new functional groups to the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-fluoro-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-fluoro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may target enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, the fluoro group enhances the compound’s stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

2-(2-fluoro-1H-indol-3-yl)acetic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    5-fluoroindole: Another fluoro-substituted indole with applications in medicinal chemistry.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and stability compared to other indole derivatives .

Properties

CAS No.

191674-75-6

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

2-(2-fluoro-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H8FNO2/c11-10-7(5-9(13)14)6-3-1-2-4-8(6)12-10/h1-4,12H,5H2,(H,13,14)

InChI Key

ZGAQGSGLNOOEEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)F)CC(=O)O

Origin of Product

United States

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